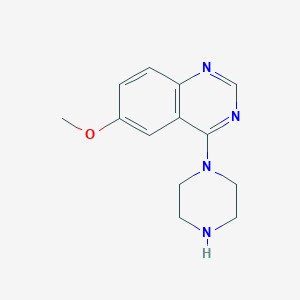

6-Methoxy-4-piperazin-1-yl-quinazoline

Description

Significance of the Quinazoline (B50416) Core in Contemporary Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in modern medicinal chemistry. chemmethod.comnih.gov Its structural rigidity and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for interacting with a multitude of biological targets. nih.gov This versatility has led to the development of a vast library of quinazoline derivatives exhibiting a broad spectrum of pharmacological activities. chemmethod.comnih.gov

The significance of the quinazoline core is underscored by its presence in numerous clinically approved drugs and compounds under investigation. These molecules have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. mdpi.comnih.govresearchgate.net In the realm of oncology, for instance, quinazoline-based compounds have been successfully developed as potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), a key target in various cancer therapies. The ability to modify the quinazoline ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive scaffold for the design of novel therapeutics. nih.gov

The following table provides a glimpse into the diverse biological activities associated with the quinazoline scaffold:

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | |

| Anti-inflammatory | Inflammation | mdpi.comnih.gov |

| Antimicrobial | Infectious Diseases | researchgate.net |

| Anticonvulsant | Neurology | mdpi.comnih.gov |

| Antihypertensive | Cardiovascular | mdpi.comresearchgate.net |

The Integral Role of the Piperazine (B1678402) Moiety in Bioactive Compounds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another ubiquitous feature in bioactive molecules. Its inclusion in a drug candidate's structure is often a strategic decision to enhance its pharmacological profile. The two nitrogen atoms of the piperazine moiety can act as hydrogen bond acceptors, and the ring itself can serve as a rigid linker to connect different pharmacophoric groups.

One of the key contributions of the piperazine moiety is its ability to improve the physicochemical properties of a compound, such as its solubility and oral bioavailability. Furthermore, the piperazine ring can be readily substituted at the 4-position, providing a convenient handle for introducing various functional groups to modulate a compound's activity, selectivity, and pharmacokinetic properties. This has led to the incorporation of the piperazine scaffold into a wide array of drugs targeting the central nervous system, as well as those with anticancer, antihistaminic, and antiviral activities.

Overview of 6-Methoxy-4-piperazin-1-yl-quinazoline and its Derivatives in Academic Research Context

The compound this compound serves as a foundational scaffold for the development of more complex derivatives with specific biological activities. While research on the parent compound itself is limited in publicly available literature, its structural motifs are prevalent in numerous studies focused on the discovery of novel therapeutic agents.

Academic research has extensively explored derivatives of this core structure, particularly in the context of anticancer drug discovery. The general strategy involves retaining the 6-methoxy-4-(piperazin-1-yl)quinazoline core while introducing various substituents at the 2-position of the quinazoline ring or the 4-position of the piperazine ring. These modifications are aimed at optimizing the compound's interaction with specific biological targets, such as protein kinases.

For example, a significant body of research focuses on 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline derivatives. These compounds have been investigated as dual inhibitors of EGFR and HER2, two key receptors implicated in the growth and survival of cancer cells. chemmethod.com The methoxy (B1213986) groups at the 6 and 7 positions are often considered important for activity, and the piperazine moiety serves as a crucial linker for introducing further diversity.

Another area of investigation involves the synthesis of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. These compounds have shown promising anticancer activities, with some exhibiting broad-spectrum inhibition of tumor cell proliferation. The nature of the alkoxy groups (methoxy vs. ethoxy) and the substituent on the piperazine ring have been shown to significantly influence the biological activity.

The following table summarizes the anticancer activity of selected derivatives of this compound, highlighting the impact of structural modifications on their potency.

| Compound Derivative | Target/Cell Line | IC50 | Reference |

| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative (Compound 12) | SKBR3 (Breast Cancer) | 6.75 ± 0.36 µg/mL | chemmethod.com |

| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative (Compound 14) | SKBR3 (Breast Cancer) | 8.92 ± 0.61 µg/mL | chemmethod.com |

| N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-yl)piperazine-1-yl)acetamide (Compound C9) | A549 (Lung Cancer) | Not specified, but showed excellent activity | |

| 4-(4-cinnamoylpiperazin-1-yl)-5,6,7-triethoxyquinazoline (Compound 10s) | A549 (Lung Cancer) | 2.9 µM | |

| 4-(4-cinnamoylpiperazin-1-yl)-5,6,7-triethoxyquinazoline (Compound 10s) | PC3 (Prostate Cancer) | 1.8 µM |

These research findings underscore the importance of the this compound scaffold as a versatile platform for the development of novel and potent therapeutic agents, particularly in the field of oncology. Further exploration of this chemical space holds the potential for the discovery of new drug candidates with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-piperazin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-18-10-2-3-12-11(8-10)13(16-9-15-12)17-6-4-14-5-7-17/h2-3,8-9,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKRWXHQMJSASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 4 Piperazin 1 Yl Quinazoline and Analogues

Established Synthetic Routes for Quinazoline (B50416) Derivatives

The synthesis of the quinazoline scaffold, a core component of numerous biologically active compounds, has been extensively explored. nih.govasianpubs.org Methodologies are diverse, ranging from traditional cyclization reactions to modern metal-catalyzed processes. nih.govnih.govujpronline.com Common approaches include Aza-reactions, such as the Aza-Diels-Alder and Aza-Wittig reactions, which are powerful tools for constructing nitrogen-containing heterocycles. nih.govujpronline.com

Metal-mediated reactions, particularly those employing palladium and copper catalysts, have become cornerstones in quinazoline synthesis. nih.govmdpi.comnih.gov These methods often involve cascade reactions that efficiently build the heterocyclic core from readily available starting materials. nih.govorganic-chemistry.org For instance, copper-catalyzed cascade reactions can form 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes. organic-chemistry.org Similarly, palladium-catalyzed carbonylative transformations provide another route to the quinazolin-4(3H)-one skeleton. mdpi.com

A widely utilized and classical approach for creating 4-substituted quinazolines begins with the synthesis of a quinazolin-4(3H)-one intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a highly reactive 4-chloroquinazoline (B184009). This chlorinated derivative serves as a key electrophilic precursor for the introduction of various nucleophiles at the C4 position. nih.gov

Table 1: Overview of Selected Synthetic Strategies for Quinazoline Cores

| Method | Key Features | Catalyst/Reagents | Typical Starting Materials |

|---|---|---|---|

| Metal-Catalyzed Reactions | High efficiency, good functional group tolerance, cascade potential. mdpi.comnih.gov | Pd(OAc)₂, CuI, CuCl, Mn(I), Co(OAc)₂. mdpi.comnih.govorganic-chemistry.org | 2-haloanilines, 2-aminobenzamides, (2-aminophenyl)methanols. mdpi.comnih.govorganic-chemistry.org |

| Aza-Reactions | Forms N-heterocycles under mild conditions, often in cascade sequences. nih.gov | Triphenylphosphine (for Aza-Wittig). nih.gov | Azides, imines, electron-rich alkenes. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, rapid construction of complex molecules. mdpi.commdpi.com | I₂, Metal catalysts. nih.govmdpi.com | Isatoic anhydride, 2-aminobenzaldehydes, amines, carbonyl compounds. mdpi.commdpi.com |

Strategies for Piperazine (B1678402) Moiety Incorporation and Functionalization

The introduction of a piperazine ring at the C4 position of the quinazoline core is a critical step in the synthesis of 6-methoxy-4-piperazin-1-yl-quinazoline and its analogues. The most prevalent strategy involves the nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net This process typically uses a 4-chloroquinazoline derivative as the electrophile.

The general synthetic pathway is as follows:

Chlorination: A precursor, such as a 6-methoxy-quinazolin-4(3H)-one, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a base such as N,N-diethylaniline, to yield the corresponding 4-chloro-6-methoxyquinazoline intermediate. nih.gov

Nucleophilic Substitution: The 4-chloro intermediate is then reacted with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, displacing the chloride ion at the C4 position of the quinazoline ring. nih.govresearchgate.net This reaction leads to the direct formation of the 4-(piperazin-1-yl)quinazoline skeleton.

Once the piperazine moiety is incorporated, its second nitrogen atom provides a convenient handle for further functionalization. This allows for the creation of a diverse library of analogues through reactions like amide bond formation. For example, the piperazine-substituted quinazoline can be coupled with various carboxylic acids using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield a wide range of amide derivatives. nih.gov This modular approach is fundamental in medicinal chemistry for structure-activity relationship studies. researchgate.net

Influence of Substituents on Quinazoline Core Synthesis and Yields

The nature and position of substituents on the starting materials can significantly impact the efficiency and yield of quinazoline synthesis. ujpronline.comnih.gov Electronic effects of these substituents play a crucial role in modulating the reactivity of the precursors.

Electron-Donating Groups (EDGs): In many metal-catalyzed reactions, the presence of EDGs (e.g., methoxy (B1213986), methyl) on the aromatic rings of the starting materials leads to higher product yields. For instance, in palladium-catalyzed syntheses of quinazolin-4(3H)-ones from aryl iodides, substrates bearing EDGs generally provide better yields than those with electron-withdrawing groups. mdpi.com A similar trend is observed in the copper-catalyzed synthesis of quinazolines from (2-aminophenyl)methanols, where electron-donating substituents result in slightly higher yields. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs (e.g., nitro, chloro, fluoro) can have varied effects. While in some cases they lead to lower yields, in others they can facilitate the reaction. mdpi.comnih.gov For example, in the synthesis of quinazolines from 2-aminobenzonitriles and aldehydes, a broad range of substrates with both EWGs and EDGs react smoothly to give good to excellent yields. nih.gov However, in certain annulation reactions, aryl nitriles containing EWGs like NO₂ may be less reactive. nih.gov

These electronic influences underscore the importance of carefully selecting substituted precursors to optimize the synthesis of specific quinazoline targets.

Advanced Synthetic Approaches and Reaction Condition Optimization

Recent advancements in synthetic organic chemistry have led to the development of more efficient, atom-economical, and environmentally benign methods for constructing quinazoline derivatives. ujpronline.comnih.gov These advanced approaches often overcome the limitations of classical methods, such as harsh reaction conditions or low yields. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): These strategies are highly valued for their ability to construct complex molecules from simple precursors in a single operation, minimizing the need for isolating intermediates. mdpi.com Copper-mediated one-pot syntheses of quinazolinones have been developed that form multiple C-N bonds in a single step. nih.gov MCRs have emerged as a powerful tool for the rapid and straightforward construction of the quinazolinone scaffold from readily available substrates. mdpi.com

Advanced Catalysis: The use of various transition metal catalysts beyond traditional palladium and copper has expanded the toolkit for quinazoline synthesis. Manganese(I)-catalyzed and cobalt-catalyzed dehydrogenative coupling reactions provide efficient pathways to quinazolines from 2-aminobenzyl alcohols and amides or nitriles, respectively. nih.gov These methods are often characterized by high atom economy and mild reaction conditions. organic-chemistry.org

Enabling Technologies: Microwave irradiation and ultrasound assistance are increasingly used to promote quinazoline synthesis. nih.govujpronline.com These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. For example, the synthesis of 4(3H)-quinazolines can be achieved under microwave or ultrasonic conditions using Yb(OTf)₃ as a catalyst. ujpronline.com

| Technology | Conventional heating (reflux). | Microwave irradiation, ultrasound. nih.govujpronline.com |

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structural elucidation of this compound and its analogues is unequivocally established through a combination of spectroscopic and spectrometric techniques. ujpronline.com These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for characterizing these compounds.

In the ¹H NMR spectrum, characteristic signals would include singlets for the methoxy group protons, distinct aromatic protons on the quinazoline core, and multiplets for the methylene protons of the piperazine ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would correspond to the carbons of the methoxy group, the aromatic and heterocyclic carbons of the quinazoline scaffold, and the carbons of the piperazine ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the title compound and its derivatives, characteristic absorption bands would confirm the presence of C-O (ether), C=N, and C=C bonds within the aromatic and heterocyclic systems.

The combination of these analytical techniques provides a comprehensive and definitive characterization of the synthesized quinazoline derivatives, confirming their identity and purity. mdpi.comchemmethod.com

Molecular Interactions and Target Engagement of 6 Methoxy 4 Piperazin 1 Yl Quinazoline

In Vitro Receptor Binding Affinity Studies

Derivatives of the 6-methoxy-4-piperazin-1-yl-quinazoline core structure have demonstrated significant affinity for certain G-protein coupled receptors, most notably α1-adrenoceptors and 5-HT1A serotonin receptors.

α1-Adrenoceptors: A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines, which are structurally related to the core compound, have shown high binding affinity for α1-adrenoceptors, with Ki values in the nanomolar range. nih.govnih.gov For instance, some derivatives display binding affinities around 10⁻¹⁰ M. nih.gov This high affinity is attributed to the formation of a protonated pharmacophore at physiological pH, which interacts effectively with the receptor. nih.gov The 4-amino group on the quinazoline (B50416) ring is considered crucial for this high-affinity binding. One study highlighted that derivatives with an o-methoxyphenyl)piperazine moiety showed particularly good affinity for α-adrenoceptors. ingentaconnect.com The most potent compounds in this class act as competitive antagonists to the vasoconstrictor effects of norepinephrine. nih.gov

5-HT1A Receptors: The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. semanticscholar.orgmdpi.com Studies on various 1-aryl-4-substituted piperazines have revealed high affinity and selectivity for the 5-HT1A receptor. For example, certain derivatives containing a 2-methoxyphenylpiperazine group linked to a bulky carbocyclic ring exhibited Ki values as low as 1.2 nM and 21.3 nM for the 5-HT1A receptor. semanticscholar.orgmdpi.com Another study on N-substituted-ω-(tetralin-1-yl)-n-alkylamines, which share the piperazine (B1678402) feature, also reported high 5-HT1A affinity, with a 1-benzylpiperazine analogue showing a Ki of 3.6 nM. nih.gov

| Receptor | Compound Type | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| α1-Adrenoceptor | 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | ~ 10⁻¹⁰ M | nih.gov |

| α1-Adrenoceptor | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 nM | ingentaconnect.comresearchgate.net |

| 5-HT1A Receptor | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM | semanticscholar.orgmdpi.com |

| 5-HT1A Receptor | 1-benzylpiperazine analogue of N-substituted-ω-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propylamine | 3.6 nM | nih.gov |

The quinazoline core is a prominent feature in many kinase inhibitors, and derivatives of this compound have been evaluated against a range of kinase enzymes.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a classic structure for EGFR inhibitors. nih.gov Numerous derivatives have shown potent inhibitory activity. For example, 6,7-disubstituted 4-anilino-quinazoline derivatives have demonstrated higher inhibition against EGFRwt kinase than the reference drug lapatinib (IC50 = 20.72 nM vs. 27.06 nM). nih.gov Some 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazolines have shown IC50 values as low as 96 nM against wild-type EGFR. Another series of dual EGFR-PI3Kα inhibitors based on the 4-amino-quinazoline scaffold has also been developed. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): Derivatives of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline have been identified as potent and selective inhibitors of PDGFR phosphorylation. acs.orgmerckmillipore.comnih.gov Systematic modifications of this template have led to analogues with IC50 values under 250 nM in cellular βPDGFR phosphorylation assays. acs.orgmerckmillipore.com For instance, certain ethoxy analogues showed potent activity with IC50 values as low as 0.01 µM. nih.gov

Phosphoinositide 3-kinase (PI3K): The 4-aminoquinazoline core has been utilized in the development of PI3K inhibitors. nih.gov Dual EGFR-PI3Kα inhibiting 4-amino-quinazoline derivatives have been synthesized by combining the 4-arylamino-quinazoline motif with moieties found in other PI3Kα-specific inhibitors. nih.gov

Mesenchymal-Epithelial Transition Factor (MET): Quinoline-based inhibitors, which are structurally similar to quinazolines, have shown potent inhibition of the c-Met kinase. For instance, certain 3,6-disubstituted quinoline derivatives exhibit selective inhibition of c-Met kinase with an IC50 of 9.3 nM.

Rio Kinase 2 (RIOK2): A highly potent and selective RIOK2 inhibitor, CQ211, features an 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- acs.orgmerckmillipore.comekb.egtriazolo[4,5- c]quinolin-4-one structure. This compound displays a high binding affinity with a Kd of 6.1 nM. nih.govresearchgate.net While the core is a triazolo[4,5-c]quinolin-4-one, the presence of the 4-(piperazin-1-yl)phenyl moiety is a key feature shared with the subject of this article. Other RIOK2 inhibitors have shown Kd values in the range of 160-200 nM. nih.gov

| Kinase | Compound Type | Inhibitory Concentration (IC50/Kd) | Reference |

|---|---|---|---|

| EGFR | 6,7-disubstituted 4-anilino-quinazoline derivative | 20.72 nM | nih.gov |

| PDGFR | 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivative | <250 nM | acs.orgmerckmillipore.com |

| PDGFR (ethoxy analogue) | 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-diethoxyquinazoline | 0.01 µM | nih.gov |

| RIOK2 | 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- acs.orgmerckmillipore.comekb.egtriazolo[4,5- c]quinolin-4-one (CQ211) | 6.1 nM (Kd) | nih.govresearchgate.net |

Soluble Epoxide Hydrolase (sEH): The piperazine moiety has been incorporated into potent inhibitors of soluble epoxide hydrolase. nih.gov While direct data for this compound is not available, other piperazine urea (B33335) derivatives have shown sEH inhibitory activity. researchgate.net In a different chemical class, quaternary isoquinoline alkaloids have demonstrated sEH inhibition with IC50 values in the range of 27.3–33.4 μM. nih.gov

Dihydrofolate Reductase (DHFR): Quinazolines are a class of compounds known to inhibit dihydrofolate reductase. A quantitative structure-activity relationship (QSAR) study was conducted on a series of 35 quinazolines, which showed a wide range of inhibitory activity against rat liver DHFR. nih.gov

Cellular Mechanism of Action Investigations

The inhibitory effects of this compound derivatives have been quantified in various cellular assays. A series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives showed potent anti-proliferative activity against several cancer cell lines. For example, one of the more active compounds, 10s, exhibited IC50 values of 1.8 μM in PC3 cells, 2.8 μM in MGC803 cells, 1.3 μM in A375 cells, and 2.9 μM in A549 cells. nih.gov In another study, a series of novel quinazoline derivatives containing piperazine analogs showed potent antiproliferative activities against A549, HepG2, K562, and PC-3 cell lines, with some compounds having IC50 values of less than 10 µM. researchgate.net

| Compound Series | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines (Compound 10s) | PC3 (Prostate Cancer) | 1.8 | nih.gov |

| MGC803 (Gastric Cancer) | 2.8 | nih.gov | |

| A375 (Melanoma) | 1.3 | nih.gov | |

| A549 (Lung Cancer) | 2.9 | nih.gov | |

| Quinazoline derivatives with piperazine analogs | A549, HepG2, K562, PC-3 | <10 | researchgate.net |

Cell Cycle Progression: Derivatives of this compound have been shown to interfere with cell cycle progression. One study found that a 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivative caused cells to remain in the G0/G1 phase of the cell cycle. nih.gov Other studies on different quinazoline-based compounds have also reported cell cycle arrest at the G2/M phase. nih.gov For instance, piperine, which contains a piperazine-like piperidine (B6355638) ring, was found to induce G1 phase cell cycle arrest in melanoma cells. plos.org

Apoptosis Induction: The induction of apoptosis is a key mechanism of action for many quinazoline-based anticancer agents. nih.gov Several quinazoline derivatives have been identified as potent inducers of apoptosis. This process is often caspase-dependent. nih.govresearchgate.net For example, a novel synthetic quinazolinyl derivative was shown to induce apoptosis through the intrinsic pathway, involving the reduction of pro-caspases-3 and 9, a change in the Bax/Bcl-2 ratio, and the cytosolic release of cytochrome c. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis induced by these compounds. rsc.org

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 6-Methoxy-4-piperazin-1-yl-quinazoline derivatives is governed by a combination of key pharmacophoric features. The quinazoline (B50416) core itself is a critical component, often acting as a hinge-binding motif in various enzyme targets, such as kinases. nih.gov The nitrogen atoms at positions 1 and 3 are essential for this interaction.

The 4-piperazino group is another vital feature, often designated as a privileged structure in its own right. pharmacophorejournal.comresearchgate.net It serves multiple roles: it can act as a linker to connect to other pharmacophores, influence the molecule's physicochemical properties like solubility, and directly interact with the biological target. researchgate.net The basic nitrogen of the piperazine (B1678402) ring is often crucial for forming key interactions.

The methoxy (B1213986) group at the C6 position of the quinazoline ring also plays a significant role. nih.gov This substituent can modulate the electronic properties of the quinazoline system and provide an additional point of interaction within a target's binding pocket, often enhancing potency and influencing selectivity. nih.govresearchgate.net The combination of the quinazoline nucleus, the C4-piperazine moiety, and the C6-methoxy group creates a foundational template for potent biological activity. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to various parts of the this compound molecule have been extensively studied to optimize its biological profile.

Substitutions on the quinazoline ring system are critical for tuning the activity and selectivity of these compounds.

Alkoxy Groups: The presence and nature of alkoxy groups, such as the methoxy group at C6, are significant. In one study of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines, the series of compounds with ethoxy groups demonstrated higher inhibitory activities against tumor cells than the corresponding methoxy series. nih.gov This suggests that slightly larger alkoxy groups can be beneficial. Polar groups at the C6 position can also increase water solubility and bioavailability while maintaining potent inhibitory activity. nih.gov

Halogens: The introduction of halogen atoms like chlorine or bromine at various positions of the quinazoline core is a common strategy to enhance biological activity. nih.gov For instance, bromo-derivatives of certain bis-quinazolin-4(3H)-ones were found to have the maximum cytotoxic potential compared to dimethyl compounds. mdpi.com The position and type of halogen can significantly influence the binding affinity.

Alkyl Groups: The addition of small alkyl groups to the quinazoline core can also modulate activity. Substitution at the C2-position with alkyl or heteroaryl groups has been shown to significantly enhance the inhibitory activity of some quinazolinone derivatives. nih.gov

The table below summarizes the effect of certain substitutions on the quinazoline core from various studies.

| Base Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |

| Quinazolinone | C6/C8 | Halogen | Improved antimicrobial activity | nih.gov |

| Quinazolinone | C2 | Alkyl/Heteroaryl | Enhanced microtubule polymerization inhibition | nih.gov |

| Bis-quinazolin-4(3H)-one | - | Bromo | Maximum cytotoxic potential | mdpi.com |

| 5,6,7-trialkoxy quinazoline | C5/C6/C7 | Ethoxy vs. Methoxy | Ethoxy series showed higher anti-tumor activity | nih.gov |

The piperazine moiety at the C4 position is a frequent point of modification to explore and optimize interactions with the target protein. Numerous studies have shown that introducing various substituents to the distal nitrogen of the piperazine ring can dramatically alter the compound's potency and selectivity. nih.govresearchgate.net

For example, a series of novel quinazoline derivatives were synthesized by reacting 4-chloroquinazoline (B184009) with various substituted piperazines. researchgate.net The resulting compounds, bearing different amido or benzyl (B1604629) groups on the piperazine, showed a range of potent antiproliferative activities. researchgate.netresearchgate.net In another study focusing on quinazoline-thiazole hybrids, the substitution on a piperazine linked to the main scaffold gave better cytotoxic activity in the order of H > CH3 > C6H5, indicating that bulky substituents at this specific position may be detrimental. researchgate.net The piperazine ring is a versatile handle for introducing a wide array of chemical functionalities, making it a key component in the development of these derivatives. researchgate.netmdpi.com

The following table presents examples of how modifications to the piperazine substituent impact activity.

| Base Scaffold | Piperazine Substituent | Target/Activity | Key Finding | Reference |

| 6,7-dimethoxy-quinazoline | N-(3-chlorophenyl)acetamido | Antiproliferative (A549, PC-3 cells) | Showed excellent activity, nearly equal to gefitinib (B1684475) | researchgate.netresearchgate.net |

| Quinazoline-thiazole | H, CH3, C6H5 | Cytotoxic Activity | Potency order was H > CH3 > C6H5 | researchgate.net |

| Quinazoline | N-benzoyl carbothioamide derivatives | Cytotoxic Activity | Resulted in compounds with good to moderate activity | researchgate.net |

| 4(3H)-quinazolinone | 4-aminocyclohexyl | Antibacterial/Antifungal | Acted as an intermediate for further active derivatives | derpharmachemica.com |

The linker region, which includes the piperazine moiety and any connecting atoms to peripheral groups, is crucial for correctly positioning the peripheral substituents for optimal interaction with the target. The length, flexibility, and chemical nature of this linker can have a profound impact on biological activity.

Studies have revealed that even subtle changes in the linker can lead to significant differences in potency. For instance, in a series of 4-arylamino-quinazoline derivatives, urea (B33335) linkers were found to be more favorable for inhibitory activity compared to thiourea-containing linkers. nih.gov In another investigation of quinazolinone-2-carboxamide derivatives, a three-atom linker between the quinazolinone and a benzoic acid moiety was studied, and the positioning of an ether oxygen atom within this linker was found to be strongly beneficial, suggesting it forms a key hydrogen bond or dipole interaction. acs.org

The peripheral substituents themselves—the groups at the very end of the molecule attached via the linker—are equally important. Their properties, such as size, lipophilicity, and electronic character, must be optimized. Molecular modifications are often focused at the fourth position with the substitution of an aryl moiety through an amine or amide linkage to improve properties like lipophilicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity in a mathematical equation. researchgate.net This approach is widely used in the design of novel quinazoline derivatives to predict the activity of unsynthesized compounds and to understand the key molecular properties driving potency.

Several QSAR studies have been performed on quinazoline and piperazine derivatives. rsc.orgmdpi.commdpi.com These models are built using molecular descriptors, which are numerical values representing different properties of the molecules (e.g., electronic, steric, or hydrophobic). For example, a QSAR study on quinazoline derivatives as anticancer agents found that atomic net charge was the most important descriptor for predicting activity. researchgate.net Another 2D-QSAR study on imidazoquinazoline derivatives generated a statistically significant model that helped in exploring other potentially potent compounds. mdpi.com

In a study of piperazine derivatives, QSAR modeling revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with biological inhibitory activity. mdpi.com These models serve as valuable guides for further structural modifications, allowing researchers to prioritize the synthesis of compounds with a higher probability of success.

Rational Design Principles for Enhanced Potency and Selectivity

The development of advanced this compound derivatives relies on rational design principles, which integrate SAR data, QSAR models, and structural biology information. nih.gov A primary strategy involves using the co-crystal structures of lead compounds bound to their target enzymes. This allows for a detailed visualization of the binding mode and provides a roadmap for designing new analogues with improved interactions. researchgate.netnih.gov

Based on SAR findings, rational design can involve:

Bioisosteric Replacement: Replacing a part of the molecule with another group that has similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, a 4-quinazolinone scaffold was successfully used as a bioisostere for a phthalazinone core to create new PARP-1 inhibitors. rsc.org

Structure-Based Modification: Adding or modifying substituents to exploit specific interactions (e.g., hydrogen bonds, hydrophobic pockets) within the target's active site. For instance, analysis of HER2 kinase structure-activity relationships indicated that selectivity over EGFR depends on the aniline (B41778) moiety at C-4 and the substituents at C-6, guiding the design of more selective inhibitors. nih.gov

Hybridization: Combining pharmacophoric elements from different known active molecules into a single new molecule. mdpi.com

These principles allow medicinal chemists to move beyond random screening and systematically engineer molecules with enhanced potency, improved selectivity against specific targets, and better drug-like properties. nih.govnih.gov

Preclinical Pharmacological Evaluation of 6 Methoxy 4 Piperazin 1 Yl Quinazoline

In Vitro Biological Activity Profiling

The in vitro evaluation of derivatives based on the 6-methoxy-4-piperazin-1-yl-quinazoline scaffold has revealed a spectrum of biological activities, particularly in the fields of oncology and infectious diseases.

Derivatives of the quinazoline-piperazine core have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. While data for the specific this compound is not detailed, closely related structures have shown notable activity.

For instance, a series of novel quinazoline (B50416) derivatives incorporating a piperazine (B1678402) moiety demonstrated antiproliferative effects against several cancer cell lines. researchgate.net One of the most active compounds identified was N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide, which showed potent activity against A549 (lung carcinoma), HepG2 (liver carcinoma), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer) cell lines. researchgate.net This compound's activity was reported to be nearly equivalent to the control drug, gefitinib (B1684475). researchgate.net

Another study focused on 2,4-diaminoquinazoline derivatives, where a piperazine or piperidine (B6355638) was introduced at the 2-position of the quinazoline scaffold. mdpi.com Compounds 8d and 9c from this series showed potent antiproliferative activity against the A549 cell line. mdpi.com

The antiproliferative potential of quinazoline-based compounds is a significant area of research, with many derivatives showing promise against a range of human cancers. mdpi.comnih.gov A novel quinazoline-containing 1,2,3-triazole derivative, 4-TCPA, was found to be particularly effective against K562 leukemia cells with an IC₅₀ of 5.95 μM. nih.gov

Interactive Table: Antiproliferative Activity of Selected Quinazoline Derivatives (Note: Data represents derivatives of the broader quinazoline-piperazine class, as specific data for this compound was not found.)

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-TCPA (quinazoline-1,2,3-triazole derivative) | K562 (Leukemia) | 5.95 μM | nih.gov |

| 4-TCPA (quinazoline-1,2,3-triazole derivative) | A549 (Lung) | Data not specified | nih.gov |

| Compound 9c (2,4-diaminoquinazoline derivative) | A549 (Lung) | Potent activity reported | mdpi.com |

The quinazoline scaffold is a key component in the development of new antimicrobial agents. nih.gov Specifically, piperazine-linked quinazoline derivatives have been synthesized and assessed for their inhibitory action against Mycobacterium tuberculosis. rsc.org

In one study, a library of these derivatives was evaluated against the M. tuberculosis H37Rv strain. rsc.org Several compounds demonstrated significant anti-mycobacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 μg/mL. rsc.org Notably, compounds featuring the 6-methoxy-quinazolin-4-yl-piperazine core were among those synthesized, and derivatives with bromo, trifluoromethyl, and hydroxy substitutions showed strong efficacy. rsc.orgfigshare.com

Another study highlighted that the antimycobacterial activity of a quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), was linked to the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacterium. nih.govnih.gov

While the quinazoline core is explored for antimalarial properties, studies on derivatives closely related to this compound are less common. acs.orgnih.gov Research has often focused on different substitution patterns, such as 2-anilino-4-amino quinazolines or N2,N4-disubstituted quinazoline-2,4-diamines, which have shown activity against Plasmodium falciparum. acs.orgnih.gov

Interactive Table: Anti-mycobacterial Activity of Selected Piperazine-Linked Quinazoline Derivatives

| Compound Derivative | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 8b | M. tuberculosis H37Rv | 2–16 μg/mL | rsc.org |

| Compound 8e | M. tuberculosis H37Rv | 2–16 μg/mL | rsc.org |

| Compound 8f | M. tuberculosis H37Rv | 2–16 μg/mL | rsc.org |

| Bromo substituted (7c) | M. tuberculosis H37Rv | 3.12–6.25 µg/mL | figshare.com |

| Trifluoromethyl substituted (7f) | M. tuberculosis H37Rv | 3.12–6.25 µg/mL | figshare.com |

Beyond direct cytotoxicity, quinazoline derivatives have been investigated for their effects on specific cellular pathways. A series of 2,4-diaminoquinazoline derivatives were designed and evaluated as inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer cell proliferation and migration. mdpi.com Compounds from this series demonstrated potent inhibition of PAK4, with IC₅₀ values below 1 μM. mdpi.com

In the context of antiangiogenesis, certain benzo[g]quinazoline (B13665071) derivatives have been assessed for their ability to target the VEGFR-2 tyrosine kinase receptor, which is crucial for the formation of new blood vessels that supply tumors. nih.gov

Preclinical Pharmacokinetics and Metabolism Studies

In Vitro Absorption, Distribution, and Metabolism (ADME) Assessment

In vitro ADME assays are fundamental for the early-stage screening of drug candidates. They provide initial insights into a compound's metabolic fate and permeability characteristics, allowing for the selection and optimization of compounds with favorable drug-like properties.

Metabolic Stability in Liver Microsomes (e.g., Human, Mouse, Rat Microsomes)

Metabolic stability assays are crucial for predicting a compound's susceptibility to metabolism, which in turn influences its in vivo half-life and bioavailability. mdpi.com These assays typically utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. mdpi.comnih.gov The stability is determined by measuring the percentage of the parent compound that remains after incubation with microsomes from various species over a specific period. mdpi.comnih.gov

While specific data for 6-Methoxy-4-piperazin-1-yl-quinazoline is not prominently available, studies on structurally related quinazoline (B50416) derivatives provide valuable insights. For instance, a series of isoquinoline-tethered quinazoline derivatives were evaluated for their metabolic stability in human and mouse liver microsomes. The results, shown in the table below, indicate that metabolic stability can be highly variable depending on the specific chemical substitutions on the quinazoline core. nih.gov For example, compound 14f in the study demonstrated good microsomal stability, whereas the potent compound 14c , which has an alcohol group, showed very poor stability. nih.gov This highlights the importance of specific structural features in determining metabolic fate. Generally, compounds with over 50% remaining after 30 minutes are considered to have high stability. nih.gov

Table 1: Metabolic Stability of Selected Isoquinoline-Quinazoline Derivatives in Human and Mouse Liver Microsomes This data is for structurally related compounds, not this compound.

| Compound | % Remaining after 30 min (Human Microsomes) | % Remaining after 30 min (Mouse Microsomes) |

|---|---|---|

| 14a | 2.5 | 0 |

| 14c | 0 | 0 |

| 14f | 71.3 | 64.9 |

| Lapatinib | 98.7 | 93.6 |

Source: Adapted from research on isoquinoline-tethered quinazoline derivatives. nih.gov

In another study, a different synthetic compound, YZG-331, was metabolized by 14% and 11% in human and mouse liver microsomes, respectively, after a 120-minute incubation. frontiersin.org The same compound was significantly less stable in rat liver microsomes, with 46% being metabolized over the same period, indicating notable species differences in metabolism. frontiersin.org

Membrane Permeability Studies (e.g., PAMPA, Caco-2 Cell Monolayers)

To be effective, an orally administered drug must be able to permeate the intestinal wall to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assays are two widely used in vitro models to predict a compound's intestinal permeability. nih.govresearchgate.net

The PAMPA model is a high-throughput, non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane. researchgate.net It primarily predicts passive, transcellular diffusion and is useful for early-stage screening due to its low cost and speed. researchgate.net

The Caco-2 cell permeability assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and active transport systems. nih.govresearchgate.netnih.gov This model has the advantage of being able to identify compounds that are subject to not only passive diffusion but also active transport or efflux mechanisms. nih.govresearchgate.net Comparing results from both PAMPA and Caco-2 assays can be highly informative; for instance, if a compound shows high permeability in PAMPA but low permeability in Caco-2 cells, it may be a substrate for efflux transporters. researchgate.net Conversely, higher permeability in Caco-2 cells than in PAMPA may suggest the involvement of active uptake transporters. nih.gov

While specific permeability data for this compound are not detailed in the reviewed literature, these assays represent the standard approach for characterizing the absorption potential of such compounds.

Cytochrome P450 (CYP) Isoform Inhibition Profiling

Assessing a compound's potential to inhibit specific Cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. nih.govbiomolther.org Inhibition of a major CYP isoform can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic accumulations. researchgate.net

Studies on compounds with similar structural features to this compound can provide clues to its metabolic profile. The compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), which contains both the methoxyphenyl and piperazine (B1678402) moieties, has been studied in detail. nih.gov Research showed that O-demethylation was the primary metabolic pathway for MeOPP, and this reaction was predominantly catalyzed by the CYP2D6 isoform in human liver microsomes. nih.gov The CYP2D6-specific inhibitor quinidine (B1679956) was found to significantly block the formation of the O-demethylated metabolite. nih.gov This suggests that the methoxy (B1213986) group on the quinazoline ring of this compound could also be a primary site for metabolism, likely mediated by CYP2D6. However, it is important to note that not all related compounds are significant inhibitors; for example, the piperazine derivative SN79 did not inhibit major CYP enzymes, including CYP2D6 and CYP3A4. researchgate.netnih.gov

Table 2: In Vitro Metabolism and Inhibition Data for the Structurally Related Compound MeOPP This data is for a structurally related compound, not this compound.

| Parameter | Enzyme Source | Value |

|---|---|---|

| Apparent Km | Recombinant human CYP2D6 | 48.34 ± 14.48 µM |

| Apparent Vmax | Recombinant human CYP2D6 | 5.44 ± 0.47 pmol/min/pmol CYP |

| Apparent Km | Pooled Human Liver Microsomes | 204.80 ± 51.81 µM |

| Apparent Vmax | Pooled Human Liver Microsomes | 127.50 ± 13.25 pmol/min/mg protein |

| Inhibition of MeOPP Metabolism | 1 µM Quinidine (CYP2D6 inhibitor) | 71.9 ± 4.8% |

Source: Adapted from research on 1-(4-methoxyphenyl)piperazine (MeOPP). nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, in vivo studies in animal models such as rats and mice are conducted to understand the compound's behavior in a whole biological system. These studies provide essential data on oral bioavailability, clearance, and elimination half-life.

Oral Bioavailability Assessment (e.g., in Rats and Mice)

Oral bioavailability (F%) measures the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a key parameter that is influenced by both absorption and first-pass metabolism. Low oral bioavailability can be a significant hurdle in drug development.

Pharmacokinetic studies of related quinazoline derivatives have shown variable results. For example, the quinazoline antifolate ICI D1694 was found to have low oral bioavailability in mice, estimated to be around 10-20%. nih.gov In contrast, research efforts on other quinazoline series have successfully identified analogues with good oral bioavailability in rats. nih.gov This indicates that while the quinazoline scaffold can present challenges, targeted structural modifications can lead to compounds with favorable oral absorption.

Determination of Elimination Half-Life and Clearance

Elimination half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half, while clearance (CL) is the volume of plasma cleared of the drug per unit of time. These parameters determine the dosing interval and help maintain therapeutic concentrations of a drug.

Pharmacokinetic studies of related compounds in rodents provide context for the potential profile of this compound. The compound SN79, when administered orally to rats, exhibited an elimination half-life of just over 7.5 hours. researchgate.netnih.gov For the quinazoline analogue ICI D1694, the clearance was rapid in both mice and rats, with a short elimination half-life of approximately 30 minutes in both species. nih.gov

Table 3: In Vivo Pharmacokinetic Parameters for Structurally Related Compounds in Rodents This data is for structurally related compounds, not this compound.

| Compound | Animal Model | Clearance (CL) | Elimination Half-Life (t½) |

|---|---|---|---|

| ICI D1694 | Rat | 10.7 mL/min/kg | ~30 min |

| ICI D1694 | Mouse | 27 mL/min/kg | ~30 min |

| SN79 | Rat | Not Reported | ~7.5 hours |

Source: Adapted from research on ICI D1694 and SN79. researchgate.netnih.govnih.gov

Tissue Distribution Investigations

Comprehensive studies detailing the specific tissue distribution of this compound in preclinical models are not extensively available in publicly accessible scientific literature. The distribution of a compound throughout the various tissues of the body is a critical aspect of its pharmacokinetic profile, influencing both its efficacy and potential toxicity. This process is governed by several factors including the compound's physicochemical properties, such as its lipophilicity and plasma protein binding, as well as physiological factors like blood flow to different organs and the presence of specific transporters.

In the absence of direct data for this compound, insights can be drawn from preclinical investigations of other quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, which share the core quinazoline scaffold. For instance, studies involving gefitinib in mouse models have included the quantification of drug concentrations in both plasma and tumor tissues, indicating its ability to distribute from the systemic circulation to the site of action. nih.gov

Furthermore, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for other novel quinazoline derivatives have suggested that these types of compounds are generally expected to distribute into tissues. nih.gov These computational models take into account molecular properties to forecast the likely pharmacokinetic behavior. However, it is crucial to emphasize that these are general expectations for the chemical class, and the specific distribution pattern of this compound could vary significantly.

A definitive understanding of the tissue distribution of this compound would require specific preclinical studies. Such investigations would typically involve administering the compound to animal models (e.g., rats or mice) and measuring its concentration in various organs and tissues (such as the liver, kidneys, lungs, heart, and brain) at different time points. The resulting data would provide key parameters like tissue-to-plasma concentration ratios, which are vital for constructing a complete pharmacokinetic profile and for predicting the compound's behavior in humans.

Future Research Directions and Therapeutic Implications

Identification of Novel Therapeutic Targets for Quinazoline-Piperazine Compounds

While quinazoline (B50416) derivatives are famously known as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), current research is actively exploring a wider array of molecular targets. The versatility of the quinazoline-piperazine scaffold allows for its adaptation to interact with various biological macromolecules, opening up new avenues for therapeutic intervention in oncology and infectious diseases.

Researchers are investigating novel targets beyond the well-established kinase family. One such area is the inhibition of the DNA repair enzyme Poly (ADP-ribose) polymerase (PARP). Novel quinazoline-2,4(1H,3H)-dione derivatives incorporating a substituted piperizine ring have been designed as potent PARP-1/2 inhibitors. This strategy aims to interfere with the DNA repair mechanisms in cancer cells, offering a potential treatment for various malignancies. For instance, a series of quinazolinone-based derivatives were developed as potential PARP-1 inhibitors, with some compounds showing inhibitory activity comparable to the reference drug Olaparib.

The PI3K/AKT signaling pathway, which is frequently deregulated in human cancers, has also emerged as a key target. Newly synthesized quinazolinone derivatives have been evaluated for their potential to inhibit AKT1, a crucial node in this pathway. Molecular docking studies have supported the potential for these compounds to act as AKT1 inhibitors, suggesting a therapeutic strategy for cancers where this pathway is hyperactivated. Furthermore, Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle, are being explored as targets for pyrazolo-[1,5-c]quinazolinone derivatives.

Beyond oncology, the quinazoline-piperazine framework is being assessed for its potential in treating infectious diseases. Research into substituted arylidene-based quinazolin-4(3H)-one motifs has revealed promising antimicrobial and antifungal properties. Additionally, novel quinoline-piperazine hybrids have demonstrated significant inhibitory activity against various strains of tuberculosis (TB), including multi-drug resistant (MDR) variants. This diversification of targets highlights the broad therapeutic potential of quinazoline-piperazine compounds.

Development of Advanced Analogues with Improved Efficacy and Preclinical Profiles

A primary focus of ongoing research is the rational design and synthesis of advanced analogues of the core 6-Methoxy-4-piperazin-1-yl-quinazoline structure to enhance therapeutic efficacy and optimize preclinical properties. This involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

Significant efforts have been made to develop derivatives with superior potency. For example, in the pursuit of PARP-1/2 inhibitors, SAR investigations led to the development of compounds 24 and 32 . These molecules exhibited high enzymatic potency, with compound 24 showing an IC₅₀ value of 0.51 nM against PARP-1 and demonstrating remarkable antitumor activity in breast cancer and glioblastoma models. Similarly, a series of novel quinazoline derivatives with a piperazine (B1678402) moiety yielded compound C9 , which showed excellent antiproliferative activity against several cancer cell lines, with biological effects nearly equal to the control drug gefitinib (B1684475) in some assays.

Researchers have also focused on creating dual inhibitors that can engage multiple targets simultaneously. Substituted thiourea (B124793) quinazoline-based derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, with some compounds showing potent inhibition of both kinases in the nanomolar range. The development of advanced analogues also involves modifying the core structure to overcome drug resistance. Novel anilinoquinazoline (B1252766) derivatives with a hydrophobic group at the C-4 position have shown strong inhibitory activity against resistant EGFR mutations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Methoxy-4-piperazin-1-yl-quinazoline, and what are their critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, a related quinazoline derivative was synthesized via an 11-step process starting from methyl 4,5-dimethoxy-2-nitrobenzoate, involving cyclization, methoxylation, and piperazine substitution. Key steps require precise control of temperature (e.g., reflux conditions) and catalytic agents (e.g., palladium for coupling reactions). Yields are often low (2–5%), necessitating optimization of solvent systems (e.g., DMF or THF) and purification via column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

- Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C–N–C angles ranging from 105.5° to 179.97°) and confirming stereochemistry . Complementary techniques include:

- NMR : To verify substitution patterns (e.g., methoxy group at position 6).

- HPLC-MS : For purity assessment and molecular weight confirmation.

- FTIR : To identify functional groups like piperazine N–H stretches.

Q. How are impurities in this compound identified and quantified during synthesis?

- Methodological Answer : Impurity profiling follows pharmacopeial guidelines (e.g., EP/USP). Common impurities include by-products from incomplete substitution (e.g., 4-(4-chlorophenyl)piperazine derivatives) or oxidation intermediates. Analytical methods involve:

- HPLC : Using C18 columns and UV detection (λ = 254 nm) with gradient elution (acetonitrile/water + 0.1% TFA) .

- LC-MS : To trace low-abundance impurities (e.g., dihydrochloride salts).

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.

- Microwave-Assisted Synthesis : To reduce reaction time and improve regioselectivity.

- In-Situ Monitoring : Using FTIR or Raman spectroscopy to track intermediate formation .

Q. How can contradictions in crystallographic data (e.g., bond angle variability) for quinazoline derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C43–C44–C45 = 118.30° vs. C44–C45–C46 = 121.03°) may arise from polymorphism or measurement artifacts. Resolution methods include:

- High-Resolution XRD : To refine unit cell parameters.

- DFT Calculations : To compare experimental and theoretical geometries.

- Thermal Analysis : DSC/TGA to detect polymorphic transitions .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Using software like AutoDock to simulate binding to kinase domains (e.g., EGFR).

- QSAR Modeling : Correlating substituent effects (e.g., methoxy vs. chloro groups) with IC50 values.

- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties .

Q. How do structural modifications (e.g., piperazine substitution) alter the physicochemical properties of quinazoline derivatives?

- Methodological Answer :

- LogP Measurement : To evaluate lipophilicity changes via shake-flask or chromatographic methods.

- pKa Determination : Using potentiometric titration to assess basicity of the piperazine nitrogen.

- Solubility Studies : Phase-solubility analysis in biorelevant media (FaSSIF/FeSSIF) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data in quinazoline derivative studies?

- Methodological Answer :

- Error Source Identification : Validate instrumentation calibration (e.g., NMR chemical shift referencing).

- Reproducibility Checks : Repeat experiments under standardized conditions.

- Peer Validation : Cross-verify results with independent labs or databases (e.g., Cambridge Structural Database) .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.